molecular formula C15H29N3S B5883784 1-Cyclohexyl-3-(1-propylpiperidin-4-yl)thiourea

1-Cyclohexyl-3-(1-propylpiperidin-4-yl)thiourea

Cat. No.: B5883784
M. Wt: 283.5 g/mol
InChI Key: ZSQVCAQUJLMFHQ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1-propylpiperidin-4-yl)thiourea is a chemical compound with the molecular formula C15H29N3S It is a thiourea derivative, characterized by the presence of a cyclohexyl group, a propylpiperidinyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(1-propylpiperidin-4-yl)thiourea typically involves the reaction of cyclohexyl isothiocyanate with 1-propylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The general reaction scheme is as follows:

Cyclohexyl isothiocyanate+1-propylpiperidineThis compound\text{Cyclohexyl isothiocyanate} + \text{1-propylpiperidine} \rightarrow \text{this compound} Cyclohexyl isothiocyanate+1-propylpiperidine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and automated systems may be employed to control the reaction parameters. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(1-propylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The cyclohexyl or propylpiperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thiourea derivatives with different functional groups.

Scientific Research Applications

1-Cyclohexyl-3-(1-propylpiperidin-4-yl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-propylpiperidin-4-yl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Cyclohexyl-3-(1-propylpiperidin-4-yl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-Cyclohexyl-3-(1-methylpiperidin-4-yl)thiourea
  • 1-Cyclohexyl-3-(1-ethylpiperidin-4-yl)thiourea
  • 1-Cyclohexyl-3-(1-butylpiperidin-4-yl)thiourea

These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the piperidine ring. The unique combination of the cyclohexyl and propylpiperidinyl groups in this compound may confer distinct chemical and biological properties, making it a compound of particular interest in research and development.

Properties

IUPAC Name

1-cyclohexyl-3-(1-propylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3S/c1-2-10-18-11-8-14(9-12-18)17-15(19)16-13-6-4-3-5-7-13/h13-14H,2-12H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQVCAQUJLMFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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